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Compound of Interest

Compound Name: 2,5-Dimethylbenzenethiol

Cat. No.: B1294982

In-Depth Technical Guide: 2-Mercapto-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis
applications, and experimental protocols related to 2-Mercapto-p-xylene, also known as 2,5-
dimethylbenzenethiol. This compound is a key intermediate in various organic syntheses,
including the production of pharmaceutical agents.

Core Molecular and Physical Data

2-Mercapto-p-xylene is an aromatic thiol with the chemical formula CsH10S. Its molecular
weight is 138.23 g/mol . The linear formula is (CHz)2CeH3SH.

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1294982?utm_src=pdf-interest
https://www.benchchem.com/product/b1294982?utm_src=pdf-body
https://www.benchchem.com/product/b1294982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Weight 138.23 g/mol [1]
Chemical Formula CsH10S [1]
Linear Formula (CH3)2CeH3SH [1]
CAS Number 4001-61-0 [1]
Appearance Colorlfass- to almost colorless 2]
clear liquid
Assay >98.0% (GC) [2]
Density 1.02 g/mL at 25 °C [1]
Boiling Point 126.3 °C at 50 mmHg [1]
Refractive Index (n20/D) 1.5698 [1]
Flash Point 83 °C (closed cup) [1]

Applications in Organic Synthesis

2-Mercapto-p-xylene is a versatile reagent in organic synthesis. It is notably used as a
precursor in the synthesis of more complex molecules. For instance, it has been used in the
synthesis of poly(2-dodecanoylsulfanyl-p-phenylenevinylene) and various trichloro-buten-yne
and butadiene derivatives.

A significant application of a closely related isomer, 2,4-dimethylbenzenethiol, is in the
synthesis of the multimodal antidepressant drug Vortioxetine.[1][3][4][5][6] In these syntheses,
the thiol group of dimethylbenzenethiol is reacted with a halogenated aromatic compound,
often in the presence of a base and a catalyst, to form a diaryl sulfide linkage.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a key intermediate
in the production of Vortioxetine, adapted from patented procedures involving the use of a
dimethylbenzenethiol.[1][4][6]
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Synthesis of 2,4-dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene

This procedure details the reaction of a dimethylbenzenethiol with a halogenated nitrobenzene

to form a diaryl sulfide, a core component of Vortioxetine.

Materials:

2,4-dimethylbenzenethiol

1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene
Potassium Carbonate (K2COs) or Sodium Carbonate (Na2CO3)
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Inert gas (e.g., Nitrogen or Argon)

Procedure:

To a reaction vessel, add the chosen aprotic solvent (e.g., DMF).
Add the base, potassium carbonate or sodium carbonate, to the solvent.

While stirring at room temperature (approximately 25°C), slowly add 2,4-
dimethylbenzenethiol to the mixture.

Following the addition of the thiol, add the halogenated nitrobenzene (1-fluoro-2-
nitrobenzene or 1-chloro-2-nitrobenzene) to the reaction mixture.

The reaction can be carried out at a temperature ranging from -30°C to 100°C, with a
preferred range of 20°C to 30°C.

The reaction progress can be monitored by standard analytical techniques such as Thin
Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Upon completion of the reaction, the resulting intermediate, 2,4-dimethyl-1-[(2-
nitrophenyl)sulfanyllbenzene, can be isolated and purified using standard work-up and
purification procedures.
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Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a diaryl sulfide
intermediate using a dimethylbenzenethiol.

General Synthesis Workflow
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General Synthesis Workflow

Signaling Pathways and Biological Activity

Based on the available search results, there is no readily available information on the direct
involvement of 2-Mercapto-p-xylene in specific biological signaling pathways. Its primary role in
the context of drug development appears to be as a synthetic intermediate in the creation of
pharmacologically active molecules. Further research would be required to determine if 2-
Mercapto-p-xylene itself possesses any significant biological activity.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1294982?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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